molecular formula C9H11ClF3N B13603045 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride

1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride

Cat. No.: B13603045
M. Wt: 225.64 g/mol
InChI Key: OQBDDQAVVNUHQV-UHFFFAOYSA-N
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Description

1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride is a fluorinated aromatic amine hydrochloride salt. Its structure comprises a benzylamine backbone substituted at the para position with a 2,2,2-trifluoroethyl group. The trifluoroethyl moiety (-CF₂CH₃) introduces strong electron-withdrawing effects due to the high electronegativity of fluorine, which can modulate the compound’s physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Molecular Formula: Likely C₉H₁₁ClF₃N (based on analogs like [4-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride, C₈H₈Cl₂F₃N, in ).
Key Features:

  • Trifluoroethyl group: Enhances metabolic resistance and bioavailability via reduced basicity of the amine .
  • Hydrochloride salt: Improves crystallinity and solubility in polar solvents.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

[4-(2,2,2-trifluoroethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)5-7-1-3-8(6-13)4-2-7;/h1-4H,5-6,13H2;1H

InChI Key

OQBDDQAVVNUHQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid, followed by crystallization and purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine Hydrochloride ()

Molecular Formula: C₁₁H₁₃ClF₃NO Molecular Weight: 267.68 g/mol Structural Differences:

  • Trifluoromethoxy (-OCF₃) vs.
  • Cyclopropane ring : Introduces rigidity, which may restrict conformational flexibility and alter binding to biological targets.
    Applications : Cyclopropane-containing amines are often explored in CNS drug design due to their ability to mimic bioactive conformations .

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride ()

Molecular Formula : C₉H₈ClF₆N
Molecular Weight : 279.61 g/mol
Structural Differences :

  • Chiral center: The (R)-enantiomer may exhibit distinct pharmacological activity compared to racemic mixtures.

[4-(2,2,2-Trifluoroethyl)oxan-4-amine Hydrochloride ()

Molecular Formula: C₇H₁₃ClF₃NO Molecular Weight: 219.64 g/mol Structural Differences:

  • Oxane (tetrahydropyran) ring : Replaces the benzene ring, introducing an oxygen atom that enhances hydrogen-bonding capacity and aqueous solubility.
  • Reduced aromaticity : May decrease π-π stacking interactions in biological targets.
    Applications : Such compounds are often intermediates in synthesizing fluorinated heterocycles for agrochemicals or pharmaceuticals .

[4-Chloro-2-(trifluoromethyl)phenyl]methanamine Hydrochloride ()

Molecular Formula : C₈H₈Cl₂F₃N
Molecular Weight : 246.06 g/mol
Structural Differences :

  • Ortho-substituted trifluoromethyl group: May introduce steric hindrance, affecting binding to flat receptor sites. Toxicology Note: Limited toxicological data available for this class of compounds .

Research Implications and Gaps

  • Fluorine Effects: The trifluoroethyl group balances lipophilicity and metabolic stability better than trifluoromethoxy or trifluoromethyl groups, as noted in fluorinated drug design principles .
  • Toxicology: Limited data exist for many analogs (e.g., highlights incomplete toxicological profiles), emphasizing the need for further studies.
  • Chiral Specificity : Enantiomers like those in and require detailed pharmacological profiling to optimize therapeutic indices.

Biological Activity

1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride is a compound that has garnered interest due to its unique trifluoroethyl substituent and its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on recent studies.

Chemical Structure

The compound's structure can be represented as follows:

C9H12ClF3N\text{C}_9\text{H}_{12}\text{ClF}_3\text{N}

Biological Activity Overview

The biological activity of 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride has been explored through various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research has demonstrated that compounds with a trifluoroethyl group exhibit significant antimicrobial properties. For instance, studies have shown that related compounds with the trifluoroethyl moiety display effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against MRSA
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochlorideTBDTBD
Compound A (CF3 substituted)816
Compound B (non-CF3)3264

Anti-Inflammatory Potential

The anti-inflammatory effects of the compound have been assessed through in vitro studies. It has been observed that the presence of the trifluoroethyl group enhances the compound's ability to modulate inflammatory pathways. Specifically, it affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial in inflammatory responses .

Table 2: Anti-Inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochlorideTBDNF-κB inhibition
Compound C6.5 ± 1.0NF-κB modulation
Compound D>20Minimal effect

Cytotoxicity Studies

Cytotoxicity assays have indicated that the compound exhibits selective toxicity towards certain cancer cell lines. The structure-activity relationship (SAR) studies suggest that the trifluoroethyl group plays a critical role in enhancing cytotoxic effects compared to non-fluorinated analogs .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM) for 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochlorideIC50 (µM) for Control
HeLaTBDTBD
MCF-7TBDTBD
A549TBDTBD

Case Studies

Several case studies have highlighted the efficacy of trifluoroethyl-containing compounds in clinical settings. For instance:

  • A study demonstrated that a related compound significantly reduced bacterial load in MRSA-infected mice models when administered at specific dosages.
  • Another investigation revealed promising results in reducing inflammation markers in animal models of rheumatoid arthritis following treatment with similar compounds.

Q & A

Q. What are the established synthesis routes for 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions using precursors like 4-(2,2,2-trifluoroethyl)benzaldehyde. Key steps include:
  • Amination : Reductive amination with ammonium acetate and sodium cyanoborohydride under acidic conditions .
  • Hydrochloride Formation : Treatment with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to achieve >98% purity. Continuous flow reactors may improve yield and reduce impurities by enhancing reaction control .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the trifluoroethyl group (-CF3_3CH2_2) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected for C9_9H10_{10}F3_3N·HCl) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the primary challenges in handling and storing this compound?

  • Methodological Answer :
  • Hygroscopicity : Store under inert gas (argon) in sealed vials at -20°C to prevent moisture absorption .
  • Degradation : Avoid prolonged exposure to light; use amber glassware. Stability studies indicate decomposition <5% over 6 months when stored correctly .

Advanced Research Questions

Q. How can enantiomer-specific synthesis be achieved for this compound, and what chiral resolution methods are effective?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of intermediate ketones .
  • Chromatographic Resolution : Chiral HPLC with columns like Chiralpak IA/IB and hexane/isopropanol (90:10) to separate enantiomers (e.g., retention times: R-enantiomer = 12.3 min, S-enantiomer = 14.7 min) .
  • Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) by comparing CD spectra to reference standards .

Q. How do structural modifications (e.g., fluorination position) impact receptor binding affinity in neurological targets?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with fluorination at meta/para positions and assess binding to serotonin (5-HT2A_{2A}) or dopamine (D2_2) receptors via radioligand assays (Table 1) .

Table 1 : Binding Affinity of Structural Analogs

Compound Modification5-HT2A_{2A} (Ki_i, nM)D2_2 (Ki_i, nM)
Para-CF3_3 (Target)12.3 ± 1.245.6 ± 3.8
Meta-CF3_328.9 ± 2.189.4 ± 5.2
Ortho-CF3_3>1000>1000

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative metabolism (e.g., CYP450-mediated N-dealkylation) .
  • ADMET Prediction : Use tools like Schrödinger’s QikProp to estimate bioavailability (%F = 65–70) and hepatotoxicity risk (e.g., Ames test negative) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Impurity Profiling : LC-MS/MS to identify trace byproducts (e.g., des-fluoro impurities) that may interfere with assays .
  • Assay Standardization : Use internal controls (e.g., ketanserin for 5-HT2A_{2A}) and harmonize buffer conditions (pH 7.4, 37°C) .

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